1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone
Description
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone is a boron-containing aromatic ketone featuring a naphthalene core substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position and an acetyl group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceutical and materials science applications . Its structural design balances electronic conjugation (via the naphthalene system) and steric accessibility, making it a versatile intermediate.
Properties
Molecular Formula |
C18H21BO3 |
|---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]ethanone |
InChI |
InChI=1S/C18H21BO3/c1-12(20)13-6-7-15-11-16(9-8-14(15)10-13)19-21-17(2,3)18(4,5)22-19/h6-11H,1-5H3 |
InChI Key |
JKKBVDUBGMNAAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone typically involves the borylation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in a solvent like THF.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the coupling partner.
Scientific Research Applications
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging due to its aromatic structure.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester and ethanone groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The ethanone group can undergo nucleophilic addition reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Cores
Phenyl vs. Naphthalene Systems
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (): Replaces naphthalene with a phenyl ring, reducing conjugation and steric bulk. NMR Comparison: The acetyl methyl group resonates at δ 2.62 (vs. δ ~2.5–2.7 in the naphthalene analog), indicating minimal electronic differences. However, aromatic protons in the naphthalene derivative show downfield shifts due to extended π-conjugation . Applications: Less suited for applications requiring extended conjugation (e.g., organic electronics) but offers improved solubility in polar solvents.
Heterocyclic Systems
- 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone (): Replaces naphthalene with an indazole ring, introducing a basic nitrogen atom. Molecular Weight: 286.13 g/mol (vs. 296.16 g/mol for the naphthalene analog), affecting pharmacokinetic properties like logP and membrane permeability .
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (): Features a thiophene ring, introducing sulfur’s electron-rich character. Reactivity: The thiophene system accelerates oxidative addition in cross-coupling reactions but may reduce stability under acidic conditions .
Substituent Effects: Ethanone vs. Other Functional Groups
Carbamate and Ester Derivatives
Trifluoromethyl and Hydroxy Derivatives
- 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (): Substitutes the methyl group in ethanone with trifluoromethyl. Electronic Effects: The electron-withdrawing CF₃ group enhances electrophilicity, favoring reactions with electron-rich coupling partners .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Analogs
Biological Activity
The compound 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19B O3
- Molecular Weight : 270.13 g/mol
- CAS Number : 269410-21-1
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The dioxaborolane moiety is known for its potential in drug design due to its ability to form stable complexes with various biomolecules.
Inhibition Studies
In studies evaluating the compound's inhibitory effects on enzymes such as tryptophan hydroxylase (TPH1), it was observed that derivatives of similar structures exhibited notable inhibition rates. For instance, a related compound demonstrated up to 64% inhibition at a concentration of 100 µM . This suggests that the compound may share similar inhibitory properties.
Case Studies and Experimental Results
- In vitro Studies :
- In vivo Studies :
Data Summary Table
| Study Type | Compound Tested | Concentration | Inhibition (%) | Observations |
|---|---|---|---|---|
| In vitro | Tryptophan Hydroxylase Inhibitor | 100 µM | 64 | Significant inhibition observed |
| In vivo | Adipocyte Differentiation in Mice | Daily doses | N/A | Reduced weight gain; improved metabolic markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
